molecular formula C16H24N2O4 B7121455 N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide

N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide

Cat. No.: B7121455
M. Wt: 308.37 g/mol
InChI Key: MGQYFAVXRBEHOO-UHFFFAOYSA-N
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Description

N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and an oxane ring

Properties

IUPAC Name

N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(22-11-13-7-4-5-10-21-13)16(19)18(2)15-14(20-3)8-6-9-17-15/h6,8-9,12-13H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQYFAVXRBEHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=C(C=CC=N1)OC)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxypyridine, which is reacted with methylamine to form N-methyl-3-methoxypyridin-2-amine.

    Formation of the Amide Bond: The intermediate is then reacted with 2-(oxan-2-ylmethoxy)propanoyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of N-(3-hydroxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide.

    Reduction: Formation of N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)acetamide
  • N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)butanamide

Uniqueness

N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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